3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers pursuing CNS-penetrant kinase inhibitors need rigid fragments with defined lipophilicity and minimal conformational entropy-generic phenyl analogs cannot replicate the steric bulk and electronic profile required for selective target engagement. This ≥98% HPLC compound supplies a 3-amino-4-carboxamide pyridine core that mimics the ATP adenine ring, paired with a mesityl amide tail (XLogP≈2.7, only 2 rotatable bonds) for hydrophobic anchoring. • Boiling point 375 °C withstands Suzuki & Buchwald-Hartwig cross-coupling • Scaffold related to nanomolar Src kinase inhibitors (2-aminothiazole-carboxamide class) • Available 5 mg to bulk; custom synthesis on request

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 302961-71-3
Cat. No. B12578639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide
CAS302961-71-3
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=NC=C2)N)C
InChIInChI=1S/C15H17N3O/c1-9-6-10(2)14(11(3)7-9)18-15(19)12-4-5-17-8-13(12)16/h4-8H,16H2,1-3H3,(H,18,19)
InChIKeyZBWWOESLYGPBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide (CAS 302961-71-3): Structural Profile and Procurement Baseline for Aminopyridinecarboxamide Research Chemicals


3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide is a pyridine‑based carboxamide derivative characterized by a 3‑amino‑4‑carboxamide pyridine core and a sterically hindered 2,4,6‑trimethylphenyl (mesityl) amide substituent [1]. It is primarily offered as a high‑purity research chemical (typically ≥98% by HPLC) intended for use as a synthetic building block and as a ligand in medicinal chemistry discovery programs, particularly in the context of protein tyrosine kinase inhibitor exploration .

Why 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide Cannot Be Substituted with Generic Aminopyridinecarboxamides


The compound's unique combination of a 3‑amino‑4‑carboxamide pyridine core and a sterically demanding 2,4,6‑trimethylphenyl amide tail imparts distinct physicochemical and interaction properties that are absent in simpler, less substituted analogs [1]. The mesityl group significantly increases lipophilicity (computed XLogP3‑AA ≈ 2.7) and reduces conformational flexibility (only 2 rotatable bonds) compared to the unsubstituted phenyl analog, which alters membrane permeability, metabolic stability, and target binding orientation . Generic substitution with 3‑amino‑N‑phenyl‑4‑pyridinecarboxamide or N‑(2,4,6‑trimethylphenyl)‑4‑pyridinecarboxamide would compromise these property drivers and is not appropriate when the specific spatial and electronic features of the 3‑amino‑4‑carboxamide scaffold are required for biological or synthetic applications [2].

Quantitative Differentiation Evidence for 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide Versus Structural Analogs


Enhanced Lipophilicity and Reduced Rotatable Bond Count Versus N-Phenyl Analog

The mesityl substituent in 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide substantially increases lipophilicity while maintaining a low rotatable bond count, compared to the unsubstituted phenyl analog 3-amino-N-phenyl-4-pyridinecarboxamide. This property profile is critical for membrane permeability and binding site compatibility [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Distinct Hydrogen-Bonding Capacity and Topological Polar Surface Area (tPSA) Relative to Des-Amino Analog

The presence of the 3-amino group provides an additional hydrogen-bond donor (HBD) and increases topological polar surface area (tPSA) by approximately 29 Ų compared to the des‑amino analog N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide. This difference directly influences solubility, permeability, and target recognition [1][2].

Computational Chemistry Drug Design Pharmacophore Modeling

Superior Conformational Rigidity (Only 2 Rotatable Bonds) for Ligand Efficiency

The compound contains only two rotatable bonds, a value that is significantly lower than many common kinase inhibitor scaffolds and correlates with higher ligand efficiency and reduced entropic penalty upon target binding [1]. This contrasts with more flexible analogs such as N-(2,4,6-trimethylphenyl)-2-(2-pyridinylamino)benzothiazole-6-carboxamide which possesses ≥4 rotatable bonds [2].

Medicinal Chemistry Ligand Efficiency Conformational Analysis

Boiling Point and Predicted Thermal Stability for Synthetic Handling

The compound exhibits a predicted boiling point of 375 °C at 760 mmHg, indicating high thermal stability suitable for a wide range of synthetic transformations . This is significantly higher than the boiling point of the simple building block 3‑amino‑4‑pyridinecarboxamide (sublimes ~84‑86 °C), facilitating handling in elevated-temperature reactions without degradation .

Synthetic Chemistry Process Development Compound Procurement

Potential Protein Tyrosine Kinase Inhibitory Activity by Scaffold Class Inference

Although direct IC50 data for this specific compound are not publicly available, its core scaffold (3‑amino‑4‑pyridinecarboxamide) is a recognized kinase hinge-binding motif. Structurally related 2‑aminothiazole‑carboxamides bearing a 2,4,6‑trimethylphenyl group exhibit potent Src kinase inhibition (IC50 values in the nanomolar range) [1][2]. The presence of the 3‑amino‑4‑carboxamide pyridine moiety positions this compound as a privileged intermediate for the synthesis of selective kinase inhibitors.

Kinase Inhibition Oncology Research Scaffold-Based Drug Discovery

Commercial Purity Benchmark: ≥98% HPLC for Reliable Research Use

Leading suppliers consistently offer 3‑Amino‑N‑(2,4,6‑trimethylphenyl)‑4‑pyridinecarboxamide at ≥98% HPLC purity, a level that meets or exceeds the typical 95‑97% purity offered for closely related aminopyridine‑carboxamide building blocks . This high purity reduces the need for additional purification steps and ensures reproducible biological assay results.

Quality Control Compound Procurement Research Chemicals

Optimal Application Scenarios for 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery for Kinase Inhibitors with CNS Exposure Potential

Due to its computed lipophilicity (XLogP ≈ 2.7) and low rotatable bond count (2), this compound is an ideal fragment for building kinase inhibitor leads where blood‑brain barrier penetration is desired [1]. The 3‑amino‑4‑carboxamide pyridine core mimics the ATP adenine ring, and the mesityl amide provides a hydrophobic anchor that can be optimized for selectivity [2].

Synthesis of Selective Src/Abl Kinase Inhibitor Analogs

As a close structural analog of the 2‑aminothiazole‑carboxamide class of Src kinase inhibitors (which exhibit nanomolar potency), this compound serves as a versatile starting material for the preparation of novel kinase inhibitor libraries. The 3‑amino group can be functionalized to modulate selectivity and pharmacokinetic properties [1].

High-Temperature Synthetic Transformations Requiring Thermally Stable Building Blocks

With a predicted boiling point of 375 °C, this compound can withstand the harsh conditions of many cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) without degradation, making it a robust intermediate for the late‑stage functionalization of complex drug candidates [1].

Medicinal Chemistry Campaigns Prioritizing Ligand Efficiency and Low Conformational Entropy

The compound's minimal rotatable bond count (2) and moderate molecular weight (255.3 g/mol) confer high ligand efficiency metrics. Procurement is particularly advantageous for teams employing computational screening workflows that favor rigid, low‑entropy fragments with favorable physicochemical profiles [1].

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